tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate physical and chemical properties
tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate physical and chemical properties
An In-Depth Technical Guide to tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate: Properties, Synthesis, and Applications
Abstract: This technical guide provides a comprehensive overview of tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate, a key heterocyclic building block in modern medicinal chemistry. We will delve into its core physical and chemical properties, discuss generalized synthetic strategies and key reactivity patterns, and explore its application as a versatile scaffold in the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals who utilize advanced chemical intermediates to accelerate discovery programs. The narrative emphasizes the causal logic behind experimental design and handling protocols, ensuring both scientific integrity and practical utility.
Compound Identification and Core Properties
tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate is a substituted piperidine derivative featuring a carbamate-protected ring nitrogen and a primary amino group. The cis stereochemistry refers to the relative orientation of the methyl group at the C-3 position and the amino group at the C-4 position. This specific spatial arrangement is critical as it dictates how the molecule can be elaborated into more complex structures and how those final structures interact with biological targets.
The tert-butyloxycarbonyl (Boc) group is a crucial feature, serving as a robust protecting group for the piperidine nitrogen. This allows for selective chemical transformations to be performed on the primary amino group without interference from the ring nitrogen. The Boc group's stability in various reaction conditions and its facile removal under acidic conditions make it an ideal choice in multi-step synthetic campaigns.
Table 1: Key Identifiers
| Identifier | Value |
|---|---|
| CAS Number | 1039741-10-0[1] |
| Molecular Formula | C₁₁H₂₂N₂O₂[1] |
| Molecular Weight | 214.31 g/mol [2] |
| IUPAC Name | tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate |
| Synonym | tert-butyl (3S,4R)-4-amino-3-methyl-1-piperidinecarboxylate[1] |
| InChI Key | UMBWKSXEVUZEMI-DTWKUNHWSA-N[1] |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Physical Form | Colorless to White to Yellow Solid or Semi-solid | [1] |
| Purity | Typically ≥97% | [1] |
| Storage Temperature | Room temperature, in a dark place under an inert atmosphere | [1] |
| Incompatible Materials | Acids, Acid chlorides, Acid anhydrides, Oxidizing agents, Reducing agents |[3] |
Spectroscopic and Structural Characterization
Definitive structural confirmation of tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate relies on standard analytical techniques. While specific spectral data should always be referenced from the supplier's Certificate of Analysis (COA), the expected spectroscopic signatures are outlined below.
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¹H NMR: The spectrum should contain a characteristic singlet at approximately 1.4-1.5 ppm, integrating to 9 protons, which corresponds to the tert-butyl group of the Boc protector. Signals for the protons on the piperidine ring will appear in the aliphatic region, often as complex multiplets. The methyl group attached to the ring would likely appear as a doublet.
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¹³C NMR: The spectrum will show distinct signals for the carbonyl carbon of the Boc group (around 155 ppm) and the quaternary carbon of the tert-butyl group (around 80 ppm). The 9 equivalent methyl carbons of the Boc group will produce a strong signal around 28 ppm. The remaining signals will correspond to the carbons of the piperidine ring and the C-3 methyl group.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) should confirm the molecular formula C₁₁H₂₂N₂O₂ by providing an exact mass measurement.[4] Common adducts observed in ESI-MS would be [M+H]⁺.
Synthesis and Reactivity
The utility of this compound stems from its dual functionality and the orthogonal nature of its two amine groups. The synthetic approach to this and similar molecules often involves the strategic construction of the substituted piperidine ring followed by the introduction and protection of the required functional groups.
Generalized Synthetic Workflow
While numerous specific routes exist, a common strategy for synthesizing substituted 4-aminopiperidines involves reductive amination of a corresponding 4-piperidone precursor. The Boc protecting group is typically introduced using di-tert-butyl dicarbonate (Boc₂O).
Caption: Generalized workflow for the synthesis of the target compound.
This process is highly effective because it allows for the stereocontrolled introduction of the amino group. The cis or trans outcome of the reduction is often influenced by the choice of reducing agent and the steric environment of the intermediate imine.
Key Chemical Reactivity
The synthetic value of this molecule is realized through the differential reactivity of its two nitrogen atoms. The primary amine at C-4 is a potent nucleophile, while the piperidine nitrogen is rendered non-nucleophilic by the sterically bulky and electron-withdrawing Boc group. This allows for selective functionalization at the C-4 position. Subsequently, the Boc group can be removed under mild acidic conditions to liberate the piperidine nitrogen for further reactions.
Caption: Key orthogonal reactivity pathways of the title compound.
This orthogonal strategy is a cornerstone of modern medicinal chemistry, enabling the efficient and planned assembly of complex molecular architectures.
Applications in Drug Discovery and Development
The 3-methyl-4-aminopiperidine scaffold is a privileged structure in drug discovery. Its conformational rigidity, combined with the ability to project substituents in well-defined three-dimensional space, makes it an excellent core for targeting enzyme active sites and receptor binding pockets.
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Scaffold for Complex Synthesis: This compound serves as a critical starting material for building more elaborate molecules. Its bifunctional nature is exploited to introduce diverse side chains and linkers, which is a key activity in lead optimization campaigns. Piperidine derivatives are known to possess a wide range of biological activities.[5]
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Intermediate for Bioactive Agents: The piperidine core is present in numerous FDA-approved drugs and clinical candidates. Specifically, substituted aminopiperidines are used as intermediates in the synthesis of potent analgesics (such as fentanyl and its analogs) and σ1 receptor ligands, which have shown potential for treating neurological disorders and cancer.[6][7]
Caption: Logical flow from building block to drug candidate.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling and storage are paramount to ensure safety. This compound is classified as hazardous and requires appropriate precautions.
Table 3: GHS Hazard Information
| Category | Information |
| :--- | :--- |
| Pictogram |
|
| Signal Word | Danger [1] |
| Hazard Statements | H302: Harmful if swallowed.[1] H315: Causes skin irritation.[1] H318: Causes serious eye damage.[1] H335: May cause respiratory irritation.[1] |
| Precautionary Statements | P261: Avoid breathing dust/fumes/vapors.[8] P280: Wear protective gloves/eye protection/face protection.[8] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[8] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8] |
Recommended Handling Protocol
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Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[8] Ensure that eyewash stations and safety showers are readily accessible.[3]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[3]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use. Wear a lab coat or other protective clothing.
-
Respiratory Protection: If ventilation is inadequate or dust/aerosols are generated, use a NIOSH-approved respirator with appropriate cartridges.
-
-
Hygiene Practices: Avoid contact with skin, eyes, and clothing.[3] Do not eat, drink, or smoke in the work area.[8] Wash hands thoroughly after handling.[8]
Storage and Disposal
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3] Store under an inert atmosphere (e.g., nitrogen or argon) and protect from light.[1]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3] Do not allow the chemical to enter drains.
Conclusion
tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate is a high-value chemical intermediate whose utility is firmly established in the field of drug discovery and development. Its carefully designed structure, featuring an orthogonally protected bifunctional scaffold, provides medicinal chemists with a powerful tool for the efficient synthesis of complex and diverse molecular libraries. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective application in the laboratory.
References
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PubChem. (n.d.). tert-Butyl 4-amino-4-methylpiperidine-1-carboxylate. Retrieved from [Link]
- Thermo Fisher Scientific. (n.d.). Safety Data Sheet: Ethyl 4-aminopiperidine-1-carboxylate.
-
PubChem. (n.d.). Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate. Retrieved from [Link]
- BOC Sciences. (n.d.). MSDS of (3S,4S)-4-aMino-3-methyl-piperidine-1-carboxylic acid tert-butyl ester.
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NextSDS. (n.d.). tert-butyl 4-(aminomethyl)-3-methylpiperidine-1-carboxylate — Chemical Substance Information. Retrieved from [Link]
- Schepmann, C., et al. (2017).
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NextSDS. (n.d.). (3S,4S)-TERT-BUTYL 3-AMINO-4-METHYLPIPERIDINE-1-CARBOXYLATE — Chemical Substance Information. Retrieved from [Link]
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Royal Society of Chemistry. (2019). Electronic Supplementary Material (ESI) for ChemComm. Retrieved from [Link]
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ResearchGate. (n.d.). Practical synthesis of ethyl cis-4-amino-3-methoxy-1-piperidine carboxylate, a key intermediate of cisapride. Retrieved from [Link]
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Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Retrieved from [Link]
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Appretech Scientific Limited. (n.d.). tert-butyl (3R,4R)-4-amino-3-methylpiperidine-1-carboxylate. Retrieved from [Link]
- Appretech Scientific Limited. (n.d.). tert-butyl (3R,4R)-4-amino-3-methylpiperidine-1-carboxylate.
- Google Patents. (n.d.). Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.
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SciELO. (2025). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. Retrieved from [Link]
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PubMed. (2008). tert-Butyl 4-carbamoyl-3-methoxy-imino-4-methyl-piperidine-1-carboxyl-ate. Retrieved from [Link]
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Wikipedia. (n.d.). 1-Boc-4-AP. Retrieved from [Link]
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